molecular formula C12H11NO2S B13935336 Methyl 2-amino-4-(2-thienyl)benzoate

Methyl 2-amino-4-(2-thienyl)benzoate

Cat. No.: B13935336
M. Wt: 233.29 g/mol
InChI Key: UDKOHPOUZRPIFK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-thienyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group at the 2-position and a thienyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-thienyl)benzoate typically involves the esterification of 2-amino-4-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-thienyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-thienyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-thienyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(2-furyl)benzoate: Similar structure but with a furan ring instead of a thienyl ring.

    Methyl 2-amino-4-(2-pyridyl)benzoate: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

Methyl 2-amino-4-(2-thienyl)benzoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 2-amino-4-thiophen-2-ylbenzoate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3

InChI Key

UDKOHPOUZRPIFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

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